molecular formula C31H52O2 B1181484 DUNAWITHANIN D CAS No. 141888-74-6

DUNAWITHANIN D

Cat. No.: B1181484
CAS No.: 141888-74-6
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Description

None of the cited sources reference its chemical structure, pharmacological properties, or synthesis pathways. This gap highlights the necessity of consulting specialized pharmacological databases (e.g., PubChem, SciFinder) or peer-reviewed journals for accurate structural and functional data.

Properties

CAS No.

141888-74-6

Molecular Formula

C31H52O2

Synonyms

DUNAWITHANIN D

Origin of Product

United States

Comparison with Similar Compounds

Challenges in Comparing "Dunawithanin D" with Similar Compounds

The evidence provided focuses on unrelated compounds, such as ranitidine derivatives () and D-threonine (), which are structurally and functionally distinct from hypothetical phytochemicals like this compound. For a meaningful comparison, the following parameters would typically be analyzed:

Key Parameters for Comparison (Hypothetical Framework):

Parameter This compound (Hypothetical) Ranitidine Derivatives () D-Threonine ()
Chemical Class Likely a terpenoid or alkaloid Nitroacetamide derivatives Amino acid
Bioactivity Unknown Antacid properties (e.g., H2 antagonist) Protein synthesis, metabolic roles
Structural Features Not available Sulfur-containing furan moieties Chiral carbon backbone
Safety Profile Undocumented Hemifumarate salts (low toxicity) Generally safe (99% purity)

Critical Analysis of Evidence Limitations

focuses on D-threonine, an amino acid unrelated to secondary metabolites like this compound.

Methodological Gaps :

  • The absence of pharmacological studies or spectral data (e.g., NMR, MS) for this compound precludes comparative analysis.
  • Synthesis protocols (as per ) are unavailable, limiting insights into its chemical behavior.

Recommendations for Future Research

To conduct a rigorous comparison of this compound with analogs, the following steps are critical:

Structural Elucidation : Obtain X-ray crystallography or spectroscopic data to define its molecular framework.

Bioactivity Screening : Test against relevant biological targets (e.g., anticancer, antimicrobial assays).

Pharmacokinetic Profiling: Compare absorption, metabolism, and toxicity with structurally related compounds (e.g., withanolides or terpenoids).

Q & A

How to formulate a research question for studying DUNAWITHANIN D's biochemical properties?

Begin by aligning the question with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Ensure specificity by defining measurable variables (e.g., "How does this compound inhibit specific enzyme X at varying concentrations?"). Avoid vague phrasing and focus on gaps in existing literature, such as understudied mechanisms or structural interactions . For alignment with research aims, use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .

Q. What experimental design considerations are critical for initial studies on this compound?

Prioritize reproducibility by detailing synthesis protocols, purity validation methods (e.g., NMR, HPLC), and control groups . Use a modular design to isolate variables (e.g., temperature, solvent polarity) affecting this compound's stability. Limit primary manuscript data to key compounds, with extended protocols in supplementary materials .

Q. How to ensure reproducibility in experiments involving this compound synthesis?

Document all experimental parameters (e.g., reaction time, catalyst ratios) and validate purity through multiple analytical techniques (e.g., mass spectrometry, crystallography) . Share raw data and step-by-step protocols in supplementary files, adhering to journal guidelines for metadata tagging and accessibility .

Q. What are effective strategies for conducting a comprehensive literature review on this compound?

Use systematic search engines (e.g., PubMed, SciFinder) with Boolean operators to combine terms like "this compound" + "biosynthesis" + "pharmacokinetics." Prioritize peer-reviewed articles and avoid non-academic sources. Map contradictions in reported bioactivity data to identify research gaps .

Q. How to identify and control variables in this compound-related pharmacological assays?

Define independent variables (e.g., dosage, administration route) and dependent variables (e.g., receptor binding affinity, cytotoxicity). Use blocking or randomization to mitigate confounding factors (e.g., cell line variability). Validate assays with positive/negative controls and statistical power analysis .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?

Apply iterative qualitative analysis to identify principal contradictions (e.g., bioavailability limitations vs. cellular uptake efficiency) . Conduct pharmacokinetic studies to compare metabolite profiles across models. Use computational modeling to simulate biological barriers (e.g., blood-brain penetration) .

Q. What methodologies are recommended for analyzing this compound's mechanism of action when faced with conflicting hypotheses?

Employ multi-omics integration (transcriptomics, proteomics) to map pathway interactions. Validate hypotheses via CRISPR knockouts or siRNA silencing of putative targets. Use contradiction matrices to weigh evidence for competing models (e.g., direct binding vs. epigenetic modulation) .

Q. How to design a study to validate this compound's target specificity amidst cross-reactivity concerns?

Implement high-throughput screening against off-target receptors (e.g., kinase panels) and compare IC50 values. Use structural docking simulations to predict binding affinities. Apply the FINER framework to refine the research scope (e.g., focusing on isoform-specific interactions) .

Q. What approaches are effective for integrating multi-omics data to elucidate this compound's metabolic pathways?

Use bioinformatics pipelines (e.g., KEGG, Reactome) to annotate metabolomic and genomic datasets. Apply machine learning to identify co-regulated pathways. Validate findings with isotopic tracer studies to track metabolite flux .

Q. How to systematically address discrepancies in this compound's toxicity profiles across different model systems?

Perform comparative dose-response studies in human-derived organoids versus animal models. Analyze interspecies metabolic differences (e.g., cytochrome P450 activity). Use contradiction analysis frameworks to prioritize hypotheses (e.g., hepatotoxicity mechanisms in primates vs. rodents) .

Methodological Guidelines

  • Data Contradiction Analysis : Classify contradictions as principal (driving study outcomes) or secondary (context-dependent) . Use triangulation (multiple assays, models) to validate findings .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Research Question Refinement : Avoid broad statements (e.g., "study this compound's effects") in favor of hypothesis-driven queries (e.g., "Does this compound modulate specific pathway Y in cell type Z?") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.